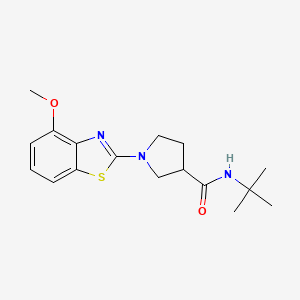![molecular formula C17H22N4 B6472734 4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-methylpyrimidine CAS No. 2640881-04-3](/img/structure/B6472734.png)
4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-methylpyrimidine is a heterocyclic compound that features a piperazine ring substituted with a 2,3-dimethylphenyl group and a pyrimidine ring substituted with a methyl group
作用机制
Target of Action
Similar compounds have been shown to interact with α receptors . These receptors play a crucial role in the nervous system, mediating the effects of neurotransmitters.
Mode of Action
It’s suggested that phenylpiperazine derivatives, which this compound is a part of, have α receptor blocking activity . This means the compound may bind to these receptors and inhibit their function, leading to changes in neurotransmission.
Pharmacokinetics
The compound’s predicted properties include a boiling point of 6731±550 °C and a density of 1160±006 g/cm3 . These properties could influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
生化分析
Cellular Effects
It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-methylpyrimidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:
Cyclization Reaction: The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.
Deprotection: Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
化学反应分析
Types of Reactions
4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out to modify the piperazine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.
科学研究应用
4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Biology: The compound is studied for its interactions with biological targets, including receptors and enzymes.
Industry: It is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
相似化合物的比较
Similar Compounds
1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane: This compound is used as a pharmaceutical analytical impurity.
PPZ2: Another piperazine derivative that activates TRPC channels and induces neurite growth.
Uniqueness
4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other piperazine derivatives.
属性
IUPAC Name |
4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4/c1-13-5-4-6-16(14(13)2)20-9-11-21(12-10-20)17-7-8-18-15(3)19-17/h4-8H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZQFWDSNQTBOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC(=NC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6472659.png)
![4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine](/img/structure/B6472670.png)
![2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine](/img/structure/B6472678.png)
![N-[1-(cyclopropylmethyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6472694.png)
![N-{1-[(oxan-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6472702.png)
![N-{1-[(oxan-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6472706.png)
![4-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6472707.png)
![1-(2-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B6472717.png)
![benzyl[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]methylamine](/img/structure/B6472726.png)
![3-(4-{4-[4-(2-carbamoylethyl)phenoxy]phenoxy}phenyl)propanamide](/img/structure/B6472742.png)
![4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6472748.png)
![1-[4-(4-{[1-(3-fluoropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6472755.png)
![1-[4-(4-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6472763.png)

